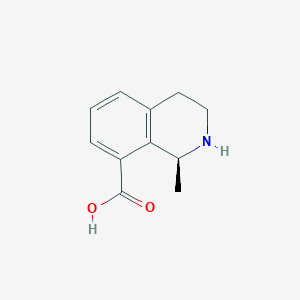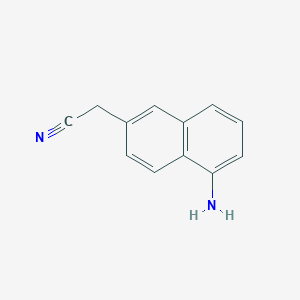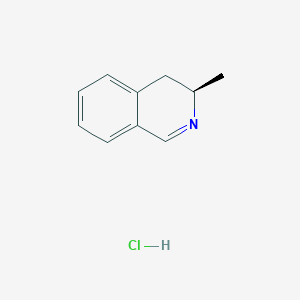
6-nitroquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitroquinolin-2(3H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a keto group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitroquinolin-2(3H)-one typically involves the nitration of quinolin-2(3H)-one. One common method is the reaction of quinolin-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.
化学反応の分析
Types of Reactions
6-nitroquinolin-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form quinoline-2,6-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-aminoquinolin-2(3H)-one.
Substitution: Various substituted quinolin-2(3H)-one derivatives.
Oxidation: Quinoline-2,6-dione derivatives.
科学的研究の応用
6-nitroquinolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-nitroquinolin-2(3H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
6-nitroquinolin-2-amine: Similar structure but with an amino group instead of a keto group.
Quinolin-2(3H)-one: Lacks the nitro group at the 6th position.
6-aminoquinolin-2(3H)-one: Formed by the reduction of 6-nitroquinolin-2(3H)-one.
Uniqueness
This compound is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
6-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-3,5H,4H2 |
InChIキー |
SVAJGQURIQFPMO-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)





![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)

![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)

